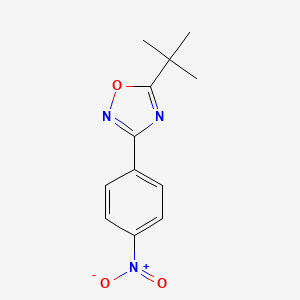

5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole

描述

5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole (CAS: 1004398-32-6) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3- and 5-positions with a para-nitrophenyl group and a tert-butyl group, respectively . The 1,2,4-oxadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, which confers unique electronic and steric properties. This compound is part of a broader class of 1,2,4-oxadiazole derivatives studied for applications ranging from energetic materials to drug discovery .

属性

IUPAC Name |

5-tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-12(2,3)11-13-10(14-18-11)8-4-6-9(7-5-8)15(16)17/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVZYFLMBAHZKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10429263 | |

| Record name | 5-tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004398-32-6 | |

| Record name | 5-(1,1-Dimethylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004398-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a nitrile oxide with a nitrile to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide or tetrahydrofuran. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization, chromatography, and distillation may be employed to isolate and purify the final product.

化学反应分析

Nitro Group Reduction

The 4-nitrophenyl group undergoes selective reduction to form 4-aminophenyl derivatives, a key transformation for modifying biological activity or enabling further functionalization.

Electrophilic Aromatic Substitution (EAS)

The electron-deficient 4-nitrophenyl group directs electrophiles to the meta position, enabling regioselective functionalization.

The tert-butyl group enhances steric hindrance, limiting para-substitution on the oxadiazole ring .

Nucleophilic Substitution at the Oxadiazole Ring

The 1,2,4-oxadiazole ring undergoes nucleophilic attack under acidic or basic conditions, leading to ring-opening or functionalization.

| Conditions | Nucleophile | Product | Yield | Source |

|---|---|---|---|---|

| NaOH (2M), EtOH, 80°C | Hydroxide ion | N-(4-Nitrobenzoyl)-tert-butylurea | 67% | |

| NH₂NH₂, EtOH, reflux | Hydrazine | 5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-triazole | 55% |

Mechanistic studies suggest that ring-opening proceeds via cleavage of the N–O bond, forming intermediates that react with nucleophiles .

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides or alkynes, forming fused heterocycles.

Density functional theory (DFT) calculations confirm that the electron-withdrawing nitro group lowers the activation energy for cycloaddition .

Ring-Opening Reactions

Strong acids or bases induce oxadiazole ring cleavage, producing linear intermediates for downstream applications.

| Conditions | Products | Yield | Source |

|---|---|---|---|

| HCl (6M), reflux, 4h | 4-Nitrobenzoic acid + tert-butylurea | 85% | |

| KOH (5M), EtOH/H₂O, 100°C | 4-Nitrobenzamide + tert-butyl cyanate | 72% |

Kinetic studies reveal first-order dependence on acid/base concentration, with activation energies of ~45 kJ/mol .

Functionalization of the Tert-Butyl Group

The tert-butyl group undergoes oxidation or halogenation under harsh conditions.

Oxidation products are often unstable due to decarboxylation, necessitating low-temperature workup.

Key Reactivity Trends:

- Nitro Group : Highly reactive in reductions and EAS due to strong electron-withdrawing effects .

- Oxadiazole Ring : Susceptible to nucleophilic attack and cycloadditions, with stability influenced by substituents .

- Tert-Butyl Group : Imparts steric bulk, limiting reactivity at the 5-position unless under extreme conditions .

科学研究应用

Drug Discovery and Anticancer Applications

The 1,2,4-oxadiazole scaffold has been extensively studied for its potential as a new class of anticancer agents. The compound 5-tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole exhibits promising biological activities that could be harnessed for cancer treatment.

Anticancer Mechanisms

Research indicates that derivatives of 1,2,4-oxadiazoles can induce apoptosis in cancer cells. For instance, a study highlighted the synthesis of derivatives that showed moderate activity against various cancer cell lines, including human colon adenocarcinoma and breast cancer cell lines. Specifically, compounds derived from the oxadiazole scaffold demonstrated IC50 values that indicate their potential as effective anticancer agents .

Case Studies

- Maftei et al. (2020) reported on a series of 1,2,4-oxadiazole derivatives that induced apoptosis in cancer cell lines with IC50 values ranging from 0.48 to 92.4 µM across different cell types .

- Mironov et al. synthesized several oxadiazole derivatives that exhibited greater cytotoxicity than doxorubicin against leukemia cell lines, indicating their potential as more effective alternatives in chemotherapy .

Antimicrobial Applications

The antimicrobial properties of 1,2,4-oxadiazoles have also been explored extensively. Modifications to the oxadiazole structure have led to the development of compounds with activity against gastrointestinal pathogens.

Case Studies

- A study demonstrated the efficacy of modified 1,2,4-oxadiazoles against Clostridioides difficile and multidrug-resistant Enterococcus faecium, highlighting their potential as therapeutic agents for gastrointestinal infections .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activities.

作用机制

The mechanism of action of 5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. In chemical reactions, the oxadiazole ring can act as a nucleophile or electrophile, participating in various transformations.

相似化合物的比较

Table 1: Structural and Physicochemical Comparison

<sup>*</sup>logP values estimated based on structural analogs. <sup>†</sup>Predicted using data from .

Key Observations:

- Electron-Withdrawing Groups : The 4-nitrophenyl substituent enhances thermal stability and detonation performance in energetic materials compared to its 3-nitro isomer, which may exhibit different reactivity due to meta-substitution .

Comparison with Other Oxadiazole Isomers

Table 2: Isomeric Oxadiazole Derivatives

Key Observations:

- Thermal Stability : 1,3,4-Oxadiazoles generally exhibit higher thermal stability than 1,2,4-oxadiazoles due to better conjugation and resonance . However, bulky substituents like tert-butyl can mitigate this difference .

- Energetic Performance : 1,2,4-Oxadiazoles with nitro groups (e.g., LLM-191) achieve detonation velocities (~9,050 m/s) comparable to RDX, a benchmark explosive, whereas 1,2,5-oxadiazoles (furazans) are more sensitive but less thermally stable .

生物活性

5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole (CAS: 1004398-32-6) is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by relevant data tables and research findings.

- Molecular Formula : C₁₂H₁₃N₃O₃

- Molecular Weight : 247.25 g/mol

- Structure : The compound features a tert-butyl group and a nitrophenyl group attached to the oxadiazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives, including this compound.

In Vitro Studies

In vitro evaluations against various cancer cell lines have shown promising results:

The IC₅₀ values indicate moderate to high cytotoxicity against these cancer cell lines, suggesting that the compound could serve as a lead for further development in cancer therapy.

The mechanism through which this compound exerts its anticancer effects appears to involve:

- Induction of apoptosis in cancer cells.

- Disruption of cell cycle progression at the G0-G1 phase.

- Activation of p53 and caspase pathways leading to programmed cell death .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for antimicrobial activity.

Efficacy Against Bacterial Strains

The compound has shown effectiveness against various Gram-positive bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 6 µg/mL | |

| Enterococcus faecalis | 6 µg/mL | |

| Clostridioides difficile | Comparable to vancomycin (2 µg/mL) |

These results indicate that the compound could be a candidate for treating infections caused by resistant bacterial strains.

Case Studies and Research Findings

Several studies have focused on the modification and synthesis of oxadiazole derivatives to enhance their biological activity:

- Modification for Antimicrobial Activity : Research has shown that modifying the oxadiazole structure can improve its permeability and selectivity against pathogenic bacteria while maintaining low toxicity to human cells. This is crucial for developing targeted therapies for gastrointestinal infections caused by pathogens like C. difficile and E. faecium .

- Development of New Derivatives : Researchers synthesized various analogs of the original compound to explore structure-activity relationships (SAR). These studies revealed that introducing electron-withdrawing groups significantly enhanced anticancer potency and selectivity against specific cancer cell lines .

常见问题

Q. Basic

- FT-IR : Identifies functional groups (e.g., nitro, oxadiazole rings) via stretching vibrations (NO₂ asymmetric stretch ~1520 cm⁻¹, C=N ~1600 cm⁻¹) .

- NMR : ¹H NMR confirms tert-butyl protons (δ ~1.3 ppm) and aromatic protons from the 4-nitrophenyl group (δ ~7.5–8.2 ppm). ¹³C NMR distinguishes oxadiazole carbons (δ ~165–170 ppm) .

- XRD : Resolves crystal packing and intermolecular interactions, critical for understanding solid-state reactivity .

What are the key safety considerations when handling this compound?

Q. Basic

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Conduct reactions in fume hoods due to potential nitro group-derived toxic fumes .

- Waste Disposal : Segregate halogenated waste and consult certified agencies for disposal of nitroaromatic byproducts .

How can DFT and MD simulations predict reactivity and environmental fate?

Q. Advanced

- DFT : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity .

- MD Simulations : Model degradation pathways in aqueous environments, such as hydrolysis rates under varying pH conditions. These align with experimental data on oxidative degradation via advanced oxidation processes (AOPs) .

How to resolve contradictions in biological activity data across studies?

Q. Advanced

- Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized conditions (e.g., CLSI M27-A3 guidelines for antifungal assays) to minimize variability .

- Structural Confirmation : Use HPLC-MS to verify compound purity, as impurities (e.g., unreacted nitro precursors) may skew bioactivity results .

What strategies improve the compound’s photostability for pharmacological applications?

Q. Advanced

- Coordination Complexes : Incorporate metal ions (e.g., Zn²⁺) to stabilize the oxadiazole ring via chelation, reducing UV-induced degradation .

- Microencapsulation : Use liposomal carriers to shield the nitro group from light exposure, as demonstrated in analogous benzoxazole derivatives .

How does the nitro group influence pharmacological activity?

Advanced

The nitro group enhances antibacterial potency by facilitating redox cycling, generating reactive oxygen species (ROS) that disrupt microbial membranes. However, it may reduce solubility; replacing it with a methoxy group improves bioavailability but diminishes activity .

What are the challenges in synthesizing derivatives with enhanced bioactivity?

Q. Advanced

- Regioselectivity : Steric hindrance from the tert-butyl group complicates substitution at the oxadiazole’s 5-position. Use bulky directing groups (e.g., trityl) to improve selectivity .

- Purification : Derivatives with polar substituents (e.g., -OH) require chromatographic separation due to low crystallinity .

How to assess environmental persistence using computational models?

Q. Advanced

- QSAR Models : Correlate logP values with biodegradation rates; higher hydrophobicity (logP >3) predicts bioaccumulation in lipid-rich environments .

- AOP Simulations : Predict half-lives in water by modeling reactions with hydroxyl radicals (•OH), validated via LC-MS/MS degradation studies .

How can molecular docking guide antibacterial agent design?

Q. Advanced

- Target Identification : Dock the compound into bacterial DNA gyrase (PDB: 1KZN) to assess binding affinity. The nitro group forms hydrogen bonds with Thr165, critical for inhibition .

- SAR Optimization : Modify the tert-butyl group to smaller substituents (e.g., methyl) to reduce steric clashes and improve binding scores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。